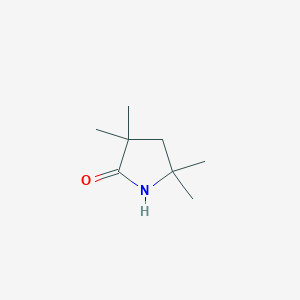

3,3,5,5-Tetramethylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5-tetramethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9-6(7)10/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGBHYDZLMHSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495674 | |

| Record name | 3,3,5,5-Tetramethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50455-47-5 | |

| Record name | 3,3,5,5-Tetramethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,5,5 Tetramethylpyrrolidin 2 One and Its Functionalized Derivatives

Direct Synthetic Routes to the 3,3,5,5-Tetramethylpyrrolidin-2-one Core

The formation of the this compound backbone can be achieved through direct cyclization reactions or by the chemical transformation of precursor heterocycles.

Cyclization Reactions for Pyrrolidinone Ring Formation

A primary method for the synthesis of lactams, such as this compound, is the Beckmann rearrangement of a corresponding cyclic ketoxime. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org In this specific case, the precursor would be 2,2,4,4-tetramethylcyclopentanone (B1293950) oxime.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, which facilitates a rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom. wikipedia.org This concerted step results in the formation of a nitrilium ion, which is subsequently hydrolyzed to yield the corresponding lactam. Various acidic catalysts can be employed to promote this rearrangement, including strong protic acids like sulfuric acid, as well as Lewis acids. wikipedia.orglibretexts.orgnih.gov

| Precursor | Reaction | Product | Catalyst/Reagents |

| 2,2,4,4-Tetramethylcyclopentanone oxime | Beckmann Rearrangement | This compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) |

Derivatization from Precursor Pyrrole-1-oxide Heterocycles

An alternative route to the this compound core involves the chemical modification of a pre-existing heterocyclic structure.

A specific and effective method for the synthesis of this compound involves the reaction of 3,4-Dihydro-2,2,4,4-tetramethyl-2H-pyrrole-1-oxide with chlorosulfonyl isocyanate (CSI). This reaction provides a direct pathway to the desired lactam. The treatment of the pyrrole-1-oxide with CSI furnishes this compound in a targeted chemical transformation.

Synthesis of Cyclic (Alkyl)(amino)carbene (cAAC) Ligands Incorporating the 3,3,5,5-Tetramethylpyrrolidin-2-ylidene Moiety

The this compound framework is a crucial precursor for the synthesis of a class of highly influential N-heterocyclic carbenes known as cyclic (alkyl)(amino)carbenes (cAACs). These ligands have demonstrated remarkable properties in stabilizing reactive species and in catalysis.

General Synthetic Strategies for cAAC Precursors, such as 1-(2,6-Diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (cAACMe)

The synthesis of cAACs generally proceeds through the formation of an iminium salt precursor, which is subsequently deprotonated to yield the free carbene. A common strategy involves the condensation of a primary amine with an appropriate aldehyde to form an imine, followed by an intramolecular cyclization.

One streamlined approach involves the use of preallylated aldehydes, which undergo condensation with an amine, followed by intramolecular hydro-iminiumation. mdpi.comsigmaaldrich.com This method allows for a divergent synthesis of various N-aryl substituted iminium precursors. sigmaaldrich.com Another strategy leverages a Julia–Kocienski olefination to create key α-chiral methallyl aldehydes, which can then be condensed with chiral amines and cyclized to form the cAAC precursors. masterorganicchemistry.com This approach is particularly useful for accessing α,β-chiral cAACs. masterorganicchemistry.com

| Strategy | Key Intermediates | Advantages |

| Preallylated Aldehyde Route | Preallylated aldehydes, imines | Divergent access to N-aryl substituted iminiums mdpi.comsigmaaldrich.com |

| Julia–Kocienski Olefination/Claisen Rearrangement | α-chiral methallyl aldehydes | Access to α,β-chiral cAACs masterorganicchemistry.com |

| "Clip-Cycle" Methodology | Protected amino-dienes, α,β-unsaturated thioesters | Asymmetric intramolecular Michael cyclization whiterose.ac.uk |

Specific Routes to 1-(2,6-Diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene and Related Analogs

The synthesis of the archetypal cAAC, 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene (often abbreviated as cAACMe), and its analogs typically follows a multi-step sequence starting from readily available materials.

A common route involves the reaction of an appropriate aldehyde with 2,6-diisopropylaniline (B50358). nih.gov For instance, an aldehyde can be condensed with 2,6-diisopropylaniline in the presence of molecular sieves to form the corresponding imine. nih.gov This imine can then undergo further reactions, such as cyclization, to form the iminium salt precursor to the cAAC. nih.gov The final step is the deprotonation of this iminium salt, often with a strong base like lithium diisopropylamide (LDA), to generate the free carbene. nih.gov

Variations in the starting aldehyde allow for the synthesis of a wide range of cAAC analogs with different steric and electronic properties. nih.govmdpi.com This modularity is a key advantage of this synthetic approach, enabling the fine-tuning of the cAAC ligand for specific applications in catalysis and organometallic chemistry. organic-chemistry.orgwhiterose.ac.uk

| Starting Aldehyde | Amine | Resulting cAAC (or precursor) |

| Trivertal | 2,6-Diisopropylaniline | Precursor to a cAAC with a modified backbone nih.gov |

| Preallylated aldehydes | 2,6-Diisopropylaniline and other anilines | Library of N-aryl substituted cAAC precursors mdpi.comsigmaaldrich.com |

| Racemic α-chiral methallyl aldehydes | Chiral amines | Diastereo- and enantiomerically pure cAACs masterorganicchemistry.com |

Synthesis of 3,3,5,5-Tetramethylpyrrolidine-N-oxyl Spin Labels and Related Nitroxide Derivatives

The conversion of this compound to its N-oxyl spin label derivatives involves two key stages: the introduction of the nitroxide moiety and the functionalization of the pyrrolidine (B122466) ring to enable its use in various research applications.

Strategies for Introducing the Nitroxide Moiety into the Pyrrolidine Ring

The introduction of the nitroxide group into the 3,3,5,5-tetramethylpyrrolidine scaffold is a critical step in the synthesis of these spin labels. A common and effective strategy involves a two-step process starting from the corresponding pyrrolidine. First, the parent lactam, this compound, is reduced to 3,3,5,5-tetramethylpyrrolidine. This reduction can be achieved using standard reducing agents for amides, such as lithium aluminum hydride (LiAlH4) or other metal hydrides.

Once the 3,3,5,5-tetramethylpyrrolidine is obtained, the secondary amine is oxidized to form the stable nitroxide radical. A widely used method for this transformation is the oxidation with hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510) (Na2WO4). nih.gov This method is efficient and provides the desired 3,3,5,5-tetramethylpyrrolidine-N-oxyl in good yield.

Another versatile approach to pyrrolidine nitroxides involves the use of nitrones. For instance, a suitably substituted pyrroline (B1223166) N-oxide (a cyclic nitrone) can react with organometallic reagents. While this method is more common for introducing substituents at other positions of the ring, it represents a valid strategy for constructing the pyrrolidine-N-oxyl core. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the pyrrolidine ring.

A key advantage of the 3,3,5,5-tetramethyl substitution pattern is the steric hindrance it provides to the nitroxide group. This steric shielding significantly slows down the rate of reduction of the nitroxide by biological reductants like ascorbate, making these spin labels particularly useful for in-vivo and in-cell EPR studies. nih.gov

Functionalization of the Pyrrolidine Ring for Research Applications

To be effective as spin labels, 3,3,5,5-tetramethylpyrrolidine-N-oxyl derivatives must be capable of being attached to biomolecules or targeted to specific cellular compartments. This is achieved by introducing functional groups onto the pyrrolidine ring that can undergo further chemical modification.

Commonly introduced functional groups include carboxyl, hydroxyl, and amino moieties. For example, starting from a precursor with ester groups on the pyrrolidine ring, hydrolysis can yield a carboxylic acid derivative. This carboxylic acid can then be activated, for instance, as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent attachment to the primary amino groups of proteins or other biomolecules. nih.gov

Alternatively, the introduction of a hydroxymethyl group allows for further derivatization. This can be achieved through multi-step synthetic sequences starting from appropriate precursors. The hydroxyl group can then be converted into other functionalities, such as a mesylate, which is a good leaving group for nucleophilic substitution reactions. This allows for the introduction of azido (B1232118) groups, which can be subsequently reduced to primary amines. These amino-functionalized nitroxides are versatile intermediates for the synthesis of a variety of spin labels. nih.gov

The table below summarizes some of the key functionalized derivatives of tetramethyl- and analogous tetraethylpyrrolidine-N-oxyls and their precursors, highlighting the versatility of these scaffolds in creating tailored spin labels for specific research needs.

| Compound Name | Functional Group | Synthetic Precursor/Method | Application/Significance |

| 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl | Carboxylic Acid | Hydrolysis of a corresponding ester derivative. nih.gov | Precursor for creating amide-linked bioconjugates. |

| 3-Carboxy-PROXYL N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | Reaction of the corresponding carboxylic acid with N-hydroxysuccinimide. nih.gov | Reactive spin label for covalent attachment to primary amines in biomolecules. |

| 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl | Hydroxymethyl | Reduction of a corresponding carboxylic acid or ester. | Intermediate for further functionalization. |

| 3-Aminomethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl | Aminomethyl | Reduction of a corresponding azidomethyl derivative, which is synthesized from the hydroxymethyl analog. nih.gov | Versatile building block for synthesizing various spin labels. |

| 3-(N-Piperidinemethyl)-2,2,5,5-tetramethyl-1-oxy-3-pyrroline | Tertiary Amine | Favorskii rearrangement followed by amination. nih.gov | Investigated as a potential radioprotector. |

These functionalization strategies provide a powerful toolkit for the development of a wide range of 3,3,5,5-tetramethylpyrrolidine-N-oxyl-based spin labels, each designed for specific applications in biophysical and biomedical research.

Advanced Spectroscopic and Structural Characterization of 3,3,5,5 Tetramethylpyrrolidin 2 One Compounds and Their Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful method for identifying functional groups within a molecule. For 3,3,5,5-tetramethylpyrrolidin-2-one, the most prominent absorption bands are associated with the carbonyl group (C=O) of the lactam ring, the N-H group, and the C-H bonds of the methyl and methylene (B1212753) groups.

The parent compound, 2-pyrrolidinone, provides a reference for identifying these key vibrational modes. Its FT-IR spectrum shows a strong absorption band for the C=O stretching vibration, typically found in the region of 1670-1700 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹, characteristic of a secondary amide. The C-H stretching vibrations from the methylene groups in the ring are observed just below 3000 cm⁻¹.

In this compound, the fundamental vibrations are preserved, but with distinct modifications. The C=O stretching frequency may experience a slight shift due to the electronic effects of the four methyl groups. The most significant change is observed in the C-H stretching region (2850-3000 cm⁻¹), which becomes much more intense and complex due to the presence of the four geminal dimethyl groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for 2-Pyrrolidinone | Expected Wavenumber (cm⁻¹) for this compound | Notes |

| N-H Stretch | ~3300 (broad) | ~3300 (broad) | The position is sensitive to hydrogen bonding. |

| C-H Stretch (Alkyl) | ~2850-2960 | ~2850-2980 (Intense) | Increased intensity due to 12 methyl C-H bonds. |

| C=O Stretch (Amide I) | ~1690 | ~1680-1700 | The most intense band in the spectrum. |

| N-H Bend (Amide II) | ~1550 | ~1550 | In-plane bending coupled with C-N stretching. |

| CH₂/CH₃ Bending | ~1460, ~1375 | ~1465, ~1380, ~1365 | Characteristic bending modes for methyl groups. |

Data is based on typical values for secondary amides and substituted alkanes.

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. For this compound, FT-Raman is particularly useful for characterizing the carbon skeleton.

While the C=O stretch is also visible in the Raman spectrum, it is typically less intense than in the FT-IR spectrum. Conversely, the symmetric stretching and bending vibrations of the C-C backbone of the pyrrolidinone ring and the methyl groups are strong and well-defined in the Raman spectrum. This allows for a detailed analysis of the molecule's carbon framework. The symmetric "breathing" mode of the five-membered ring and the symmetric C-C stretching of the gem-dimethyl groups would be particularly prominent. The complementary nature of FT-IR and FT-Raman allows for a more complete vibrational assignment, confirming the molecular structure. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of chemical structures in solution. By probing the magnetic environments of specific nuclei, it provides detailed information about connectivity, stereochemistry, and electronic structure.

Proton (¹H) NMR Spectroscopy in Pyrrolidinone and cAAC Systems

¹H NMR spectroscopy provides precise information about the hydrogen atoms in a molecule. In this compound, one would expect to see distinct signals for the N-H proton, the C4-methylene protons, and the four methyl groups at the C3 and C5 positions. Due to the symmetry of the molecule (if unsubstituted at the nitrogen), the four methyl groups might appear as a single, intense singlet, while the C4-methylene protons would appear as another singlet.

The true utility of ¹H NMR is revealed when comparing the lactam precursor to its corresponding cyclic (alkyl)(amino)carbene (cAAC). The formation of a cAAC from a pyrrolidinone derivative involves significant electronic redistribution, which is clearly reflected in the ¹H NMR spectrum. For instance, in cAAC-gold(I) complexes, the protons on the carbon atoms adjacent to the carbene center and the nitrogen atom show notable shifts compared to their precursors. cardiff.ac.uk The chemical shifts of the methyl and methylene protons provide direct evidence of the successful transformation from the lactam to the carbene ligand system. cardiff.ac.uksdsu.edu

| Compound Type | Representative ¹H NMR Chemical Shifts (δ, ppm) |

| -CH₂- (Ring) | |

| Substituted Pyrrolidinone | ~1.8 - 2.5 |

| Cyclic (Alkyl)(Amino)Carbene (cAAC) | ~1.7 - 2.0 |

Note: Chemical shifts are approximate and vary based on the specific substituents and solvent used. Data compiled from related structures. cardiff.ac.uksdsu.edu

Boron (¹¹B) NMR Spectroscopy in cAAC-Borane Adducts

The formation of adducts between Lewis acidic boranes (like BH₃ or BF₃) and Lewis basic cAACs can be effectively monitored using ¹¹B NMR spectroscopy. The chemical shift of the boron nucleus is highly sensitive to its coordination number and electronic environment. nih.govnih.gov

Free, three-coordinate boranes exhibit broad signals at low field in the ¹¹B NMR spectrum. Upon coordination to the lone pair of the carbene carbon in a cAAC, the boron atom becomes four-coordinate and tetrahedral. This structural change results in a dramatic upfield shift and a sharpening of the ¹¹B NMR signal. For example, the reaction of a cAAC with borane-dimethylsulfide complex (BH₃·SMe₂) results in a ¹¹B NMR signal around -37 ppm, which is characteristic of a tetracoordinated borane (B79455) adduct. nih.govd-nb.info Similarly, the adduct with boron trifluoride (BF₃) shows a sharp signal near -1.1 ppm. nih.govbeilstein-journals.org This provides conclusive evidence for the formation of a stable cAAC-borane adduct. nih.govd-nb.infobeilstein-journals.org

| Boron Compound | ¹¹B NMR Chemical Shift (δ, ppm) | Boron Coordination |

| BF₃·Et₂O (free) | ~0 | 4 (weakly coordinated) |

| cAAC-BF₃ Adduct | ~ -1.1 | 4 (strongly coordinated) |

| BH₃·SMe₂ (free) | ~ -20 | 4 (weakly coordinated) |

| cAAC-BH₃ Adduct | ~ -37.4 (quartet, JB-H ≈ 90 Hz) | 4 (strongly coordinated) |

Data obtained from reported cAAC-borane complexes. nih.govbeilstein-journals.org

Phosphorus (³¹P) NMR Spectroscopy in Organophosphorus Derivatives

³¹P NMR spectroscopy is an essential technique for characterizing organophosphorus compounds derived from this compound, such as cAAC-phosphinidene adducts or other phosphorus-containing derivatives. Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, resulting in sharp signals over a wide chemical shift range, which makes it highly sensitive to the electronic environment at the phosphorus center. nih.gov

The chemical shift in ³¹P NMR can indicate the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. When a cAAC forms an adduct with a phosphorus-containing fragment, such as a phosphinidene (B88843) (P-R), the resulting ³¹P NMR chemical shift provides insight into the electronic properties of the Ccarbene-P bond. The ³¹P NMR chemical shifts of carbene-phosphinidene adducts have been shown to be a sensitive probe of the π-accepting ability of the carbene. For instance, adducts with highly π-accepting carbenes exhibit significantly downfield-shifted ³¹P signals. This technique allows for the fine-tuning and electronic characterization of novel cAAC-phosphorus materials. cardiff.ac.uk

| Phosphorus Compound Type | Representative ³¹P NMR Chemical Shift (δ, ppm) | Notes |

| Phosphinidene-cAAC Adduct | Highly variable (-150 to +250) | The chemical shift is very sensitive to the substituents on phosphorus and the electronic nature of the carbene. |

| Chlorophosphoramidite | ~175 - 180 | Example of a P(III) species. |

| Phosphonium Salt [R₃P-R']⁺ | ~20 - 40 | Example of a P(V) species. |

Data represents typical ranges for various organophosphorus compounds. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

EPR spectroscopy is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. nih.gov The derivatives of 3,3,5,5-tetramethylpyrrolidine are frequently designed to form stable nitroxide radicals or to act as ligands in the stabilization of radicaloids, making EPR an indispensable tool for their characterization.

EPR of Nitroxide Radical Derivatives of 3,3,5,5-Tetramethylpyrrolidine

The pyrrolidine (B122466) framework, particularly when substituted with four methyl groups adjacent to the nitroxide (N-O•) group, yields highly stable radicals. libretexts.org These sterically shielded nitroxides are resistant to bioreduction, making them excellent spin probes and labels for biological studies. unl.edunih.govnih.gov The EPR spectrum of a nitroxide radical is primarily characterized by a three-line signal due to the hyperfine coupling of the unpaired electron with the 14N nucleus (nuclear spin I=1). libretexts.org The precise values of the g-factor and the hyperfine coupling constant (A) are sensitive to the radical's local environment, including solvent polarity and molecular motion. libretexts.orgresearchgate.net

For instance, 3-carboxy-PROXYL derivatives and other functionalized pyrrolidine nitroxides are widely used as redox-sensitive probes. researchgate.netnih.gov The reduction of these nitroxides to their EPR-silent hydroxylamine (B1172632) counterparts can be monitored by the decay of the EPR signal intensity. unl.edunih.gov Studies on a tetraethyl derivative of 3-carboxy-PROXYL demonstrated its exceptional stability, with its EPR signal showing minimal decay over several hours in the presence of a reductant like ascorbate. unl.edu High-field EPR resolves the g- and hyperfine tensor elements (e.g., gxx, Azz), which are sensitive to environmental effects such as the polarity of the nitroxide's location. researchgate.net

| Radical Species | Conditions | g-value | Hyperfine Coupling Constants (A) | Reference |

|---|---|---|---|---|

| Generic Nitroxide Radical | Typical | ~2.006 | A(14N) ≈ 15 G | fu-berlin.de |

| 4-oxo-2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPONE) | Aqueous solution | Not specified | Aiso(14N) = 1.71 mT | libretexts.org |

| 3-Carboxy-PROXYL | In vivo studies | Used to monitor redox status and pharmacokinetics. | nih.gov | |

| 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl | General use as spin probe | Characterized by its nitroxide radical properties. | sigmaaldrich.com |

EPR of Biradicaloid Species Involving cAAC Ligands

Cyclic (alkyl)(amino)carbenes (cAACs), which share a structural motif with 3,3,5,5-tetramethylpyrrolidine derivatives, are exceptional ligands for stabilizing unusual electronic structures, including radical and biradicaloid species. acs.orgnih.govrsc.org Unlike stable closed-shell molecules, biradicaloids possess a small HOMO-LUMO energy gap. rsc.org While true singlet biradicals are diamagnetic and thus EPR-silent, many cAAC-stabilized species can exist as radical cations or have a thermally accessible triplet state that is EPR-active. rsc.orgnih.gov

For example, the one-electron oxidation of a bis(cAAC)borylene adduct, [(cycAAC)2BH], yields a stable radical cation whose EPR spectrum shows hyperfine coupling to boron, hydrogen, and two nitrogen nuclei. rsc.org DFT calculations confirmed that the spin density is primarily located on the boron atom and the nitrogen atoms of the carbene ligands. rsc.org In another instance, a cAAC was shown to act as a one-electron reductant, forming a transient radical cation at low temperatures that was identified by its characteristic EPR signal with a g-value of 2.0043 and a nitrogen hyperfine coupling constant of a(N) = 5.9 G. nih.gov These studies underscore the ability of the cAAC framework to stabilize unpaired electrons, a property directly quantifiable by EPR spectroscopy.

| Radical Species | g-value | Hyperfine Coupling Constants (G) | Reference |

|---|---|---|---|

| [(cycAAC)2BH]˙+ | 2.0026 | a(11B) = 6.432; a(1H) = 11.447; a(14N) = 4.470 | rsc.org |

| [(EtcAAC)(L2)BH]˙+ | Not specified | a(1H) = 10.065; a(11B) = 4.994; a(14N) = 6.627 | rsc.org |

| cAAC Radical Cation | 2.0043 | a(N) = 5.9 | nih.gov |

| [(CAAC)(CAACH)Be]• | Characterized by EPR, confirming a neutral beryllium radical. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation systems. nih.gov For derivatives of this compound, this technique is particularly useful for characterizing the introduction of functional groups that absorb in the UV-visible range.

While the parent lactam is largely transparent in the visible region, its derivatives can be highly colored. For example, the formation of nitroxide radicals introduces a weak n→π* transition, responsible for their typical reddish-orange color. The UV-Vis profile of a molecule is sensitive to its chemical environment, including solvent polarity and pH. nih.gov Analysis of complex mixtures containing these compounds can utilize UV-Vis spectroscopy, although peak assignment often requires supplementary techniques. nih.gov For instance, in studies of peroxidase-like activity, the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) is monitored by the appearance of a characteristic absorption band at 652 nm. researchgate.netresearchgate.net Similarly, the characterization of complex structures like porphyrins, which can be linked to pyrrolidine derivatives, relies heavily on UV-Vis to identify the intense Soret band and weaker Q-bands that define their electronic structure. researchgate.net

| Compound Class / Chromophore | Typical λmax Range (nm) | Electronic Transition Type | Reference |

|---|---|---|---|

| Flavonoids & Phenolics | 230-285 (Band II), 300-350 (Band I) | π→π | nih.gov |

| Porphyrins (Soret Band) | ~400-450 | π→π | researchgate.net |

| Porphyrins (Q-Bands) | ~500-700 | π→π | researchgate.net |

| Oxidized TMB | ~652 | Charge-transfer | researchgate.netresearchgate.net |

| Nitroxide Radicals | ~450-470 | n→π | General Knowledge |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Geometries (Bond Lengths and Angles)

X-ray crystallography has been instrumental in confirming the molecular structures of numerous pyrrolidine derivatives. researchgate.netcdnsciencepub.com The data obtained allows for the unambiguous determination of stereochemistry, such as confirming the trans configuration of substituents in a pyrrolidine ring. cdnsciencepub.com For complex structures, crystallography provides essential data on the geometry of the core ring and its substituents. The analysis of a cAAC-stabilized beryllium radical, for example, relied on X-ray crystallography to determine its solid-state structure. nih.gov

Crystallographic reports detail the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice. researchgate.netmdpi.com Within the determined structure, key geometric parameters such as the planarity of rings, the twist angles between different molecular fragments, and specific bond lengths (e.g., C=O, C-N) are quantified with high precision. mdpi.com

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| A 1,2,4-triazolo[...]indole derivative | Triclinic | P-1 | Twist angle between triazole and indole (B1671886) rings: 12.65° | mdpi.com |

| A borylated diphenylporphyrin | Monoclinic | P21/c | Porphyrin core is nearly planar. | researchgate.net |

| Cyclobenzaprine-tetraphenylborate | Monoclinic | C2/c | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å | mdpi.com |

| trans-3-cyano-4-ethoxycarbonylmethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl | Structure established by X-ray analysis. | Confirmed trans isomer configuration. | cdnsciencepub.com |

Investigation of Supramolecular Interactions

In the crystal structures of related nitrogen-containing heterocycles, hydrogen bonds are often the dominant structure-directing interactions. For example, N-H···O hydrogen bonds frequently lead to the formation of recognizable supramolecular synthons, such as heterodimeric R²₂(8) ring motifs. nih.gov These primary motifs can be further assembled into larger chains, sheets, or 3D networks through additional interactions, sometimes mediated by solvent molecules like water. nih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, confirming the importance of interactions like O···H/H···O in ensuring the cohesion and stability of the crystal structure. mdpi.comnih.govmdpi.com The analysis can also reveal the presence of other significant contacts, such as carbonyl-π interactions or strong π-π stacking. mdpi.comnih.gov

| Interaction Type | Description | Common Resulting Motif | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | A strong, directional interaction between an N-H donor and an oxygen acceptor (e.g., from a carbonyl group). | Chains, Dimers (e.g., R²₂(8) rings) | nih.govmdpi.com |

| O-H···O Hydrogen Bond | Often involves lattice water molecules linking primary structural units. | Extended networks, complex rings (e.g., R⁴₂(9), R⁶₅(17)) | nih.gov |

| C-H···O Interaction | A weaker hydrogen bond that contributes to the overall stability of the 3D network. | Links primary motifs into larger assemblies. | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Columnar stacks, offset packing | mdpi.com |

| Carbonyl-π Interactions | Interaction between a carbonyl group and an aromatic π-system. | Stabilizes crystal packing. | nih.gov |

Computational and Theoretical Investigations of 3,3,5,5 Tetramethylpyrrolidin 2 One Derivatives

Density Functional Theory (DFT) Studies for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling detailed investigations into the electronic and geometric properties of molecules. For derivatives of 3,3,5,5-tetramethylpyrrolidin-2-one, DFT studies provide crucial insights into their behavior and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in understanding the properties of a molecule is to determine its most stable three-dimensional structure. nih.gov DFT calculations are employed to optimize the molecular geometry of this compound derivatives, identifying the lowest energy conformations. This process involves systematically exploring the molecule's potential energy surface to locate energy minima corresponding to stable conformers. nih.gov

Conformational analysis reveals the different spatial arrangements of atoms that can be adopted by the molecule and their relative stabilities. For instance, studies on similar cyclic compounds have demonstrated that subtle changes in substituent positions can lead to significant differences in preferred conformations, which in turn can influence their biological activity and reactivity. nih.gov The optimization process yields important data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Example of Optimized Geometric Parameters for a Hypothetical this compound Derivative

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d)) |

| Bond Length | C2-N1 | 1.35 Å |

| C5-N1 | 1.47 Å | |

| C2=O6 | 1.23 Å | |

| C3-C4 | 1.54 Å | |

| Bond Angle | N1-C2-C3 | 110.5° |

| C2-N1-C5 | 112.0° | |

| C3-C4-C5 | 105.8° | |

| Dihedral Angle | C5-N1-C2-C3 | 15.2° |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations for the derivative of interest.

Prediction of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net These maps are generated by calculating the electrostatic potential at the surface of the molecule. researchgate.net

Different colors on the MEP map represent varying levels of electrostatic potential. researchgate.net Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For this compound derivatives, the carbonyl oxygen atom is expected to be a region of high negative potential, making it a primary site for electrophilic interactions.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. aimspress.comresearchgate.net DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap.

Table 2: Example of Frontier Molecular Orbital Energies for a this compound Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is for illustrative purposes. The actual energies would be determined through specific DFT calculations.

Computational Vibrational Analysis and Correlation with Experimental Data

Computational vibrational analysis, performed using DFT methods, allows for the prediction of a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. epa.gov

This theoretical spectrum can then be compared with experimentally obtained spectra. nih.gov A strong correlation between the calculated and experimental vibrational frequencies provides confidence in the accuracy of the optimized molecular geometry and the computational method used. nih.govepa.gov This comparison also aids in the assignment of specific vibrational modes to the observed spectral bands.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Hypothetical this compound Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1685 | 1690 | Carbonyl stretch |

| ν(C-N) | 1150 | 1145 | C-N stretch |

| δ(CH₃) | 1370 | 1368 | Methyl bend |

Note: The data presented is a representative example. Actual frequencies would be specific to the derivative under investigation.

Mechanistic Investigations using Computational Chemistry

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States (e.g., Uncatalyzed Hydrogenation Mechanisms)

Understanding the mechanism of a reaction involves identifying the sequence of elementary steps, including the transition states that connect reactants, intermediates, and products. Computational methods can be used to map out the potential energy surface of a reaction, revealing the most likely reaction pathways.

For instance, in the context of uncatalyzed hydrogenation of derivatives of this compound, computational studies can model the approach of a dihydrogen molecule to the substrate. These calculations can determine the activation energy barriers associated with different potential mechanisms, such as concerted or stepwise addition of hydrogen atoms. The identification of transition state structures is a key aspect of this analysis, providing a snapshot of the highest energy point along the reaction coordinate. While uncatalyzed hydrogenations are often challenging, computational insights can guide the development of new catalytic systems. For example, studies on other systems have explored metal-free hydrogenation catalyzed by frustrated Lewis pairs. rsc.org The principles from such studies could be applied to understand potential pathways for this compound derivatives.

Analysis of Energy Barriers and Reaction Energetics (ΔG values)

The spontaneity and feasibility of a chemical reaction are governed by the change in Gibbs free energy (ΔG). khanacademy.orgyoutube.com A negative ΔG value indicates a thermodynamically favored, or spontaneous, process in the forward direction. youtube.com Computational studies on pyrrolidinone derivatives have utilized ΔG calculations to understand reaction mechanisms and product stability.

For instance, in a study on the reaction mechanism of a 3-pyrrolin-2-one derivative with methylamine, the Gibbs free energy of -6.5 kcal·mol⁻¹ indicated a thermodynamically favorable process. beilstein-journals.org In another computational analysis of benziporphyrin tautomers, the difference in Gibbs free energy (ΔG) between two forms was calculated to be 6.95 kcal/mol, indicating that entropic factors did not play a significant role as the ΔG and ΔH values showed similar trends. rsc.org These examples highlight how the calculation of ΔG values is crucial in determining the energetic landscape of reactions involving pyrrolidinone-based structures.

Table 1: Illustrative Gibbs Free Energy (ΔG) Values in Pyrrolidinone Derivative Reactions

| Reaction/Process | Calculated ΔG (kcal·mol⁻¹) | Implication | Reference |

| Reaction of a 3-pyrrolin-2-one derivative with methylamine | -6.5 | Thermodynamically favorable | beilstein-journals.org |

| Tautomerization of a benziporphyrin derivative | 6.95 | One tautomer is more stable; entropy is not a major factor | rsc.org |

This table is for illustrative purposes and shows the application of ΔG calculations to related structures.

Computational Studies of Hydrogen Migration in cAAC-Borane Systems

Cyclic (alkyl)(amino)carbenes (cAACs) are a class of carbenes that can form stable complexes with boranes. nih.gov The interaction and potential for hydrogen migration within these cAAC-borane systems have been a subject of theoretical investigation.

Computational studies have shown that cAACs can activate C-H bonds, for example in methane (B114726), with calculated reaction barriers and energetics. For some cAACs, the insertion into a methane C-H bond was found to be highly exergonic, with Gibbs free energies of reaction being significantly negative. rsc.org This suggests a strong thermodynamic driving force for such reactions.

Specifically, the formation of a cAAC-BH₃ complex has been observed and characterized in solution by NMR spectroscopy. nih.gov While the isolated complex was not stable under workup conditions, its in-situ characterization provides a basis for computational models. nih.gov Theoretical studies on related N-heterocyclic carbene (NHC)-borane complexes have predicted that the B-H bond dissociation energies can be significantly lowered compared to free borane (B79455), suggesting that these systems can act as radical hydrogen atom donors. researchgate.net Similar computational approaches can be applied to cAAC-borane adducts derived from this compound to predict their reactivity and the energetics of hydrogen migration.

A computational study on anionic cyclic (alkyl)(amino)carbenes (Ani-cAACs) with borane substituents has shown that the electronic properties of these carbenes can be modulated, influencing their σ-donor and π-acceptor abilities. nih.gov This highlights the tunability of these systems and the importance of computational chemistry in designing novel reagents. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and intramolecular interactions like hyperconjugation. rsc.orgresearchgate.net It is often considered more reliable than other methods like Mulliken population analysis, as it is less dependent on the basis set used in the calculation. stackexchange.com

In a broader context, NBO analysis has been applied to various heterocyclic compounds to understand their electronic structure. For example, in 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, NBO analysis was used to probe their structural and electronic features. nih.gov Similarly, for other nitrogen-containing heterocycles, NBO analysis has detailed the charge distribution and hyperconjugative interactions that stabilize the molecular structure. researchgate.net

Table 2: Illustrative NBO Analysis Data for Heterocyclic Compounds

| Compound/System | Key NBO Finding | Significance | Reference |

| 3,3,5,5-Tetramethyl-2-pyrrolidone | Intramolecular charge transfer | Stabilization of the molecule | researchgate.net |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives | Characterization of structural and electronic features | Understanding reactivity and stability | nih.gov |

| 4-Amino-3,5-dinitropyrazole derivatives | Charge distribution across the molecule | Insight into physicochemical properties | researchgate.net |

This table provides examples of how NBO analysis is used to understand the electronic properties of heterocyclic compounds.

Aromaticity Assessment through Nucleus-Independent Chemical Shift (NICS) Calculations

Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. acs.org NICS calculations involve placing a "ghost" atom, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), and calculating the magnetic shielding at that point. nih.gov A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity, while a positive value suggests antiaromaticity. rsc.org

The NICS methodology has been refined over the years, with variations such as NICS(1)zz, which considers only the out-of-plane tensor component of the chemical shift, providing a more direct measure of the π-electron ring current. researchgate.netrsc.org This method is valuable for assessing the aromatic character of a wide range of cyclic systems, including lactams. acs.orgacs.org

While specific NICS calculations for this compound were not found in the surveyed literature, the methodology can be applied to its derivatives, particularly if they are part of a larger, potentially aromatic system. For instance, NICS calculations have been used to evaluate the aromaticity of complex systems containing fused thiophene (B33073) rings and in porphyrinoid systems containing lactam-like structures. rsc.orgwhiterose.ac.uk

Table 3: Representative NICS Values and Their Interpretation

| NICS Value (ppm) | Interpretation |

| Around -10.0 | Aromatic |

| Around 0.0 | Non-aromatic |

| Around 10.0 | Antiaromatic |

This table provides a general guide to interpreting NICS(0) values. nih.gov

Reactivity Profiles and Reaction Mechanisms of 3,3,5,5 Tetramethylpyrrolidin 2 One Derivatives

Reactivity of Cyclic (Alkyl)(amino)carbene (cAAC) Ligands Derived from 3,3,5,5-Tetramethylpyrrolidin-2-ylidene

Cyclic (alkyl)(amino)carbenes (cAACs) are a class of stable singlet carbenes that feature one amino group and one sp³-hybridized alkyl group attached to the carbene carbon atom. wikipedia.org The derivatives of 3,3,5,5-tetramethylpyrrolidin-2-ylidene are prominent examples of these ligands. Their unique electronic and steric properties lead to diverse reactivity that distinguishes them from traditional N-heterocyclic carbenes (NHCs). acs.orgescholarship.org

The distinct electronic structure of cAACs underpins their versatile role as ligands. Replacing one of the nitrogen atoms of an NHC with a quaternary carbon atom significantly alters the ligand's properties. wikipedia.org This change reduces π-donation to the carbene center, making cAACs more electrophilic and simultaneously stronger σ-donors and π-acceptors compared to their diaminocarbene NHC counterparts. wikipedia.orgacs.org

The enhanced electronic features are supported by both experimental data and theoretical calculations. wikipedia.org Density Functional Theory (DFT) calculations reveal that cAACs possess a higher-energy highest occupied molecular orbital (HOMO) and a lower-energy lowest unoccupied molecular orbital (LUMO) than NHCs, resulting in a smaller singlet-triplet energy gap. wikipedia.org This makes them more nucleophilic and more electrophilic. The electronic properties can be fine-tuned by altering substituents or the ring size; for instance, expanding to a six-membered ring (cAAC-6) enhances both σ-donating and π-accepting capabilities. wikipedia.orgrsc.org

These properties enable cAACs to stabilize a wide array of reactive species, particularly low-valent metal and main group element complexes. wikipedia.orgacs.org They have been instrumental in the isolation of complexes with metals in formal zero oxidation states, such as gold, copper, cobalt, iron, and nickel. nih.govacs.orgresearchgate.net The thermal robustness of cAAC-metal complexes allows them to be used in harsh reaction conditions. acs.orgresearchgate.net In main group chemistry, cAACs have stabilized previously elusive species like nucleophilic borylenes and neutral radicals of elements from Group 13, including boron and aluminum. wikipedia.orgacs.orgnih.gov

Table 1: Comparison of Electronic Properties: cAACs vs. NHCs

| Property | Cyclic (Alkyl)(amino)carbenes (cAACs) | N-Heterocyclic Carbenes (NHCs) | Reference |

|---|---|---|---|

| σ-Donating Ability | Stronger | Weaker | wikipedia.orgacs.org |

| π-Accepting Ability | Stronger | Weaker | wikipedia.orgacs.org |

| Electrophilicity | More Electrophilic | Less Electrophilic | wikipedia.org |

| Nucleophilicity | More Nucleophilic | Less Nucleophilic | wikipedia.org |

| Singlet-Triplet Gap | Smaller | Larger | wikipedia.orgacs.org |

| ³¹P NMR Shifts (L-PPh) | Downfield (56.2–68.9 ppm) | Upfield (-61.2 to -10.2 ppm) | wikipedia.org |

A remarkable feature of cAACs derived from 3,3,5,5-tetramethylpyrrolidin-2-ylidene is their ability to activate small, often inert, molecules without the need for a metal catalyst. wikipedia.orgnih.gov The ambiphilic nature and small singlet-triplet gap of these carbenes allow them to undergo reactions resembling oxidative addition, a process typically associated with transition metals. wikipedia.orgnih.gov

At room temperature, cAACs can activate dihydrogen (H₂), carbon monoxide (CO), white phosphorus (P₄), and ammonia (B1221849) (NH₃). acs.orgnih.gov This reactivity extends to the cleavage of enthalpically strong bonds, including B-H, Si-H, N-H, and P-H bonds. acs.org The ability to activate H₂ is particularly significant, opening pathways for metal-free hydrogenations. For instance, cAACs have been shown to facilitate the dehydrocoupling of phosphine-borane adducts by accepting H₂. nih.gov This capacity for small molecule activation positions cAACs as potent metal-free catalysts for a range of chemical transformations that have traditionally depended on scarce and expensive transition metals. wikipedia.org

The strong Lewis basicity of cAACs allows them to form stable adducts with various Lewis acids, including hydroboranes like borane (B79455) (BH₃) and boron trifluoride (BF₃). rsc.orgresearchgate.net While the formation of such adducts is common for carbenes, the subsequent reactivity of cAAC-borane adducts is unique. The coordinatively saturated, sp³-hybridized boron atom in a (cAAC)BH₃ complex can undergo further nucleophilic addition and substitution reactions. rsc.orgnih.gov

This reactivity is facilitated by the π-electron deficiency and electrophilicity of the carbene carbon in the cAAC ligand. nih.gov Even when bound to boron, the cAAC carbon atom can accept electron density, a phenomenon described as the "non-innocence" of the cAAC ligand. rsc.org

A key mechanistic feature enabling the reactivity of (cAAC)BH₃ adducts is a facile and reversible 1,2-hydrogen migration from the boron atom to the adjacent carbene carbon. rsc.orgnih.gov This "shuttling" process generates a transient sp²-hybridized tautomer, [(cAAC)H]BH₂, which serves as a key intermediate. rsc.org This hydrogen transfer effectively frees a coordination site on the boron, allowing it to be attacked by nucleophiles.

This phenomenon has been observed in the reaction between a (cAAC)BH₃ adduct and a second equivalent of a cAAC ligand, which yields a stable product, [(cAAC-H)BH₂(cAAC)]. rsc.org Variable-temperature NMR studies have confirmed that the hydrogen atoms undergo rapid exchange between the boron center and the protonated carbene carbon. rsc.org This reversible B-to-C hydrogen shift is a distinctive feature of cAAC-borane chemistry. nih.gov

The 1,2-hydrogen shuttling mechanism allows for the addition of a variety of nucleophiles to the otherwise saturated boron center in (cAAC)BH₃. Anionic organic nucleophiles, including those with sp³-, sp²-, and sp-hybridized carbon centers often delivered from organolithium reagents, readily add to the boron atom. rsc.org The reaction proceeds through the [(cAAC)H]BH₂ intermediate, forming a tetracoordinate borate (B1201080) species. For example, the reaction of [(cAACMe)BH₃] with neopentyllithium (B1624585) results in the formation of a stable lithium borate salt, Li[(cAACMeH)BH₂(CH₂CMe₃)]. rsc.org

Neutral Lewis bases can also add to the boron center via the same mechanism. The reaction with a weak base like pyridine (B92270) is reversible, while addition of a strongly Lewis basic cAAC molecule is irreversible, leading to the formation of a stable adduct. rsc.org

Table 2: Reactions of [(cAACMe)BH₃] with Nucleophiles

| Nucleophile (Nu) | Product | Reversibility | Reference |

|---|---|---|---|

| Anionic (from Organolithium) | Li[(cAACMeH)BH₂R] (R = neopentyl) | Irreversible | rsc.org |

| Neutral (Pyridine) | [(cAACMeH)BH₂(pyridine)] | Reversible | rsc.org |

| Neutral (cAACMe) | [(cAACMeH)BH₂(cAACMe)] | Irreversible | rsc.org |

The electronic structure of cAACs makes them exceptionally capable of stabilizing unpaired electrons, leading to the isolation of a wide range of persistent radical species. acs.orgnih.gov Their strong σ-donation and π-acceptance, combined with significant steric protection, allow for the stabilization of paramagnetic centers on both main group elements and transition metals. acs.orgnih.gov

The reduction of cAAC-ligated metal halides is a common route to radical species. For instance, the chemical reduction of (cAAC)MCl₂ complexes has yielded neutral radicals of aluminum and gallium. wikipedia.orgnih.gov Furthermore, cAACs can stabilize carbon-centered radicals and radical cations of silicon and phosphorus. acs.org

Interestingly, the cAAC ligand itself can be the redox-active component. In some cases, reduction of a metal complex leads to a radical anion localized on the ligand, forming species best described as (cAAC•)₂M(II), as seen with zinc and manganese. nih.govacs.org In other systems, such as with cobalt or iron, reduction leads to a (cAAC)₂M(0) complex where the metal is in the zero oxidation state. nih.gov Cyclic voltammetry and EPR spectroscopy have also shown that a free cAAC can act as a one-electron reductant, forming a transient cAAC radical cation in the process. nih.gov This dual role as both a stabilizing ligand and a redox-active species underscores the rich and complex reduction chemistry of cAACs. nih.govresearchgate.net

Reduction Chemistry and Formation of Radical Species

Generation of Dichloroboryl Radicals and Chloroborylenes

The cAAC derived from 3,3,5,5-tetramethylpyrrolidin-2-one has been instrumental in the generation and stabilization of boron-based radical species. While direct generation of dichloroboryl radicals from this specific cAAC is not extensively detailed in the provided context, the stabilization of related beryllium radicals by cAACs highlights their capacity to support reactive intermediates. nih.gov For instance, the one-electron reduction of a cAAC-stabilized beryllium bromide complex yields a neutral, tricoordinate beryllium radical. nih.gov This suggests that the strong σ-donating and π-accepting properties of the cAAC ligand are crucial for delocalizing spin density and stabilizing the radical center. nih.gov

Synthesis and Reactivity of Boron-Based Biradicaloids

The synthesis of boron-based biradicaloids often involves the use of stabilizing ligands like cAACs. These ligands enable the isolation of species with unique electronic structures. While the direct synthesis of a boron-based biradicaloid from this compound derivatives is not explicitly described, the related chemistry of cAAC-stabilized species provides insight. For example, a cAAC-stabilized, unsymmetrical, cyclic diborene has been synthesized through consecutive two-electron reduction steps. researchgate.net This diborene exhibits a small HOMO-LUMO gap, a characteristic feature of biradicaloids. researchgate.net The reactivity of such species includes cleavage of B-H, P-P, and C-C π bonds, demonstrating their potential in small molecule activation. researchgate.net

Insertion Reactions with Group 14 Hydrides (Ge-H, Sn-H)

Cyclic alkyl(amino)carbenes derived from this compound have been shown to undergo insertion reactions with Group 14 hydrides. For instance, the reaction of a cAAC with dimethyltin (B1205294) dihydride (SnH₂Me₂) results in the insertion of the carbene into an Sn-H bond, yielding the product cAACMeH−SnHMe₂. researchgate.net This reactivity highlights the ability of the carbene to activate X-H bonds, a fundamental step in many catalytic processes. In contrast, reactions with certain N-heterocyclic carbenes (NHCs) can lead to dehydrogenative coupling, forming NHC-stabilized germylenes. researchgate.net

| Reactant 1 | Reactant 2 | Product(s) | Reference |

| cAACMe | SnH₂Me₂ | cAACMeH−SnHMe₂ (insertion product) | researchgate.net |

| Me₂ImMe (NHC) | GeH₂Mes₂ | Me₂ImMe⋅GeMes₂ (NHC-stabilized germylene) | researchgate.net |

Formation and Reactivity of Main-Group Heterocycles

The use of cAAC ligands derived from this compound has enabled the synthesis and characterization of novel main-group heterocycles.

Beryllium Azide (B81097) Complexes Stabilized by cAAC

A series of tricoordinate organoberyllium azides have been synthesized and stabilized using a cAAC ligand. researchgate.net These complexes, with the general formula [(cAAC)Be(N₃)R], where R can be a protonated cAAC or a duryl group, represent the first examples of tricoordinate azidoberyllium complexes. researchgate.netresearchgate.net The thermal and photochemical decomposition of these complexes leads to ligand scrambling and the formal insertion of a nitrene into the cAAC-Be bond. researchgate.net This results in the formation of a cyclic alkyl(amino)imine (cAAI) ligand. researchgate.net Furthermore, these beryllium azide complexes exhibit interesting reactivity, such as ligand exchange with N-heterocyclic carbenes and reactions with pentaphenylborole to form a γ-azide adduct. researchgate.net

| Beryllium Complex | Formula | Notes | Reference |

| Beryllium Azide | [(cAAC)Be(N₃)R] | R = cAACH, Dur | researchgate.netresearchgate.net |

| Dimeric Beryllium Azide | [L₂Be(N₃)₂] | L = cAACNH, IiPrMe | researchgate.net |

| Homoleptic Beryllium Azide | [Be(N₃)₄]²⁻ | Synthesized from Be(N₃)₂ and an azide salt. | iaea.org |

Boron-Chalcogen Heterocycles (e.g., B₂E₂, B₂E₃ Rings)

The chemistry of boron-chalcogen heterocycles has been expanded through the use of borylene insertion reactions. While not directly involving this compound derivatives, this methodology provides a route to unsymmetrical B₂E₂ and B₂E₃ heterocycles (where E = S, Se, Te) by inserting borylene fragments into the E-E bond of cyclic boron dichalcogenides. rsc.org Another approach involves the ring expansion of a cyclic tetraborane, B₄(NCy₂)₄, with diphenyl dichalcogenides to form five-membered B₄E rings. researchgate.netnih.gov These boron-chalcogen heterocycles are a relatively new class of inorganic rings with notable thermal stability. nih.gov

| Heterocycle Type | Formation Method | Reactants | Products | Reference |

| B₂E₂ and B₂E₃ | Borylene insertion | Cyclic boron dichalcogenides and borylenes | Unsymmetrical four- and five-membered rings | rsc.org |

| B₄E | Ring expansion | B₄(NCy₂)₄ and diphenyl dichalcogenides | Five-membered B₄E rings (E = S, Se, Te) | researchgate.netnih.gov |

| B-E-P | Chalcogen activation | Borinine-based FLP and chalcogen sources | Five-membered B-E-P heterocycles | nih.gov |

Coordination Chemistry with Transition Metals

The coordination chemistry of transition metals is a vast field, and ligands play a crucial role in determining the structure, stability, and reactivity of the resulting complexes. tcd.ieuniba.sktamu.eduresearchgate.net While specific examples of this compound or its direct derivatives acting as ligands for transition metals are not detailed in the provided search results, the principles of coordination chemistry suggest their potential. Ligands coordinate to a metal center, influencing properties like color, magnetic behavior, and catalytic activity. tcd.ietamu.edu The coordination number and geometry of a complex are determined by the metal ion and the nature of the ligands. uniba.sktamu.edu For instance, complexes with coordination number six typically adopt an octahedral geometry. uniba.sk The electronic properties of the ligand, such as its ability to act as a σ-donor or π-acceptor, are key to the stability of the complex. tamu.edu Given the demonstrated ability of the cAAC derived from this compound to stabilize reactive main-group species, it is highly probable that it can also form stable and interesting complexes with transition metals, potentially leading to novel catalytic applications.

Chemical Transformations of 3,3,5,5-Tetramethylpyrrolidine-N-oxyl (Nitroxide) Radicals

The nitroxide radical derivative, 3,3,5,5-tetramethylpyrrolidine-N-oxyl, and its functionalized analogues are stable free radicals that exhibit rich and varied chemical reactivity, particularly in the realms of redox chemistry and biophysical applications.

Redox Chemistry of Nitroxide Radicals

The nitroxide moiety (>N-O•) is characterized by a stable, delocalized unpaired electron and is central to the diverse reactivity of these compounds. A key feature is their ability to participate in reversible one-electron redox reactions. nih.gov Nitroxide radicals can be oxidized to form oxoammonium cations or reduced to form the corresponding hydroxylamines. This redox activity is fundamental to their function as antioxidants and redox probes. nih.gov

The primary redox processes are:

One-electron oxidation: The nitroxide radical is oxidized to a transient and highly reactive oxoammonium ion. This species is a potent oxidant. nih.gov

One-electron reduction: The nitroxide radical is reduced to the corresponding hydroxylamine (B1172632). This process is often observed in biological systems. nih.gov

The redox potential of these processes can be modulated by the substituents on the pyrrolidine (B122466) ring. nih.gov For example, electron-withdrawing groups tend to increase the redox potential, making the nitroxide more difficult to oxidize.

| Redox Process | Reactant | Product | Key Features |

| Oxidation | Nitroxide Radical (>N-O•) | Oxoammonium Cation (>N+=O) | Reversible 1e⁻ process; product is a strong oxidant. nih.gov |

| Reduction | Nitroxide Radical (>N-O•) | Hydroxylamine (>N-OH) | Reversible 1e⁻/1H⁺ process; common in biological media. nih.gov |

Reactions Involving the Nitroxide Moiety in Functionalized Pyrrolidines

The stable radical nature of the nitroxide group allows for extensive chemical modification of the pyrrolidine ring without quenching the radical. This has enabled the synthesis of a wide array of functionalized nitroxides for specific applications.

For example, paramagnetic phosphonates have been synthesized from pyrroline (B1223166) nitroxides via methods like the Arbuzov and Pudovik reactions. nih.gov These phosphonate-functionalized nitroxides can then serve as building blocks in further synthetic transformations, such as the Horner-Wadsworth-Emmons olefination, to create new carbon-carbon bonds while retaining the paramagnetic center. nih.gov

Another area of reactivity involves the synthesis of C-3 phosphonated 4-CF3-β-lactams, where a phosphonate (B1237965) group is introduced onto a lactam ring that also contains a nitroxide precursor. nih.gov This demonstrates the compatibility of the nitroxide moiety with organophosphorus chemistry.

Applications in Chemical Spin Labeling and Spin Trapping Methodologies

The most prominent application of 3,3,5,5-tetramethylpyrrolidine-N-oxyl derivatives is in the fields of spin labeling and spin trapping, which utilize Electron Paramagnetic Resonance (EPR) spectroscopy.

Spin Trapping: In this technique, a diamagnetic "spin trap" molecule reacts with a transient, unstable free radical to form a more stable, persistent nitroxide radical, known as a spin adduct. The EPR spectrum of this adduct provides information about the structure of the original, short-lived radical. 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (M4PO), a related compound, is used to trap reactive oxygen species like the hydroxyl radical (•OH). nih.gov The resulting spin adduct produces a characteristic EPR signal that allows for the detection and quantification of the radical. nih.gov

Spin Labeling: A stable nitroxide radical is covalently attached to a molecule of interest (e.g., a protein or membrane lipid). The EPR spectrum of the spin label is sensitive to its local environment, including its mobility, polarity, and distance to other paramagnetic centers. This provides detailed insights into the structure, dynamics, and interactions of biomolecules. Derivatives like 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl are used as spin probes for applications such as dynamic nuclear polarization and EPR imaging. sigmaaldrich.com To improve their utility in biological systems, sterically shielded nitroxides, such as those with tetraethyl groups instead of tetramethyl, have been developed to be more resistant to bioreduction. nih.gov

| Application | Technique | Description | Example Compound |

| Spin Trapping | EPR Spectroscopy | A diamagnetic molecule reacts with a transient radical to form a persistent, detectable nitroxide adduct. | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide (M4PO) nih.gov |

| Spin Labeling | EPR Spectroscopy | A stable nitroxide is attached to a target molecule to probe its local environment and dynamics. | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl sigmaaldrich.com |

| Redox Probing | In vivo EPR/MRI | The reduction of nitroxides in biological systems is monitored to map redox status. | 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl nih.govtcichemicals.com |

Advanced Research Directions and Future Perspectives

Methodological Contributions to Organic and Inorganic Synthesis

Currently, there are no widely documented, specific methodological contributions of 3,3,5,5-tetramethylpyrrolidin-2-one to organic and inorganic synthesis. The high degree of substitution, with gem-dimethyl groups at the 3- and 5-positions, imparts significant steric hindrance around the core pyrrolidinone ring. This steric bulk would likely influence its reactivity in predictable ways.

In organic synthesis , its N-anion could serve as a bulky, non-nucleophilic base. The steric shielding provided by the four methyl groups would disfavor its participation in nucleophilic substitution reactions, making it a candidate for proton abstraction in sterically demanding environments. Future research could explore its utility in promoting elimination reactions or in the deprotonation of acidic C-H, O-H, or N-H bonds where competing nucleophilic attack is a concern.

In inorganic synthesis , the lactam oxygen and nitrogen atoms present potential coordination sites for metal ions. However, the steric hindrance would again play a crucial role, likely favoring coordination to smaller or more accessible metal centers. Its potential as a ligand is largely unexplored.

Emerging Research Avenues in Main Group Chemistry and Low-Valent Species

The application of this compound in main group chemistry and the stabilization of low-valent species is a nascent field with no substantive research to date. Hypothetically, its derivatives could be employed to stabilize reactive main group element centers. The bulky tetramethyl framework could provide kinetic stabilization to coordinatively unsaturated species, preventing oligomerization or decomposition pathways.

For instance, N-silylated, N-phosphinated, or N-borylated derivatives of this compound could be synthesized and investigated as ligands for main group elements. The steric demands of the tetramethylpyrrolidinone fragment might enable the isolation of monomeric compounds with unusual coordination numbers or oxidation states.

Similarly, in the realm of low-valent species , ligands derived from this lactam could potentially support low-coordinate, low-valent transition metal complexes. The steric bulk is a well-established strategy for stabilizing such species by preventing metal-metal interactions and providing a protective "pocket" for the metal center. Research in this area would involve the synthesis of, for example, N-functionalized phosphine or carbene ligands incorporating the this compound scaffold and their subsequent coordination to low-valent metal precursors.

Design of Novel Catalytic Systems Utilizing this compound-Derived Ligands

The design of catalytic systems based on ligands derived from this compound is a prospective area of research. The steric and electronic properties of such ligands could be tuned to influence the selectivity and activity of metal-catalyzed reactions. The bulky framework could create a specific chiral environment if the ligand is resolved or asymmetrically functionalized, leading to applications in asymmetric catalysis.

Potential Catalytic Applications:

| Catalytic Reaction Type | Potential Role of this compound Derived Ligand |

| Cross-Coupling Reactions | The steric bulk could promote reductive elimination and influence the regioselectivity of the reaction. |

| C-H Activation | A bulky ligand could favor specific C-H bond activation by controlling the steric access to the metal center. |

| Polymerization | The ligand's steric profile could influence the stereochemistry and molecular weight of the resulting polymers. |

Future work in this area would necessitate the synthesis of a library of ligands derived from this compound and their screening in various catalytic transformations.

Interdisciplinary Research Opportunities in Chemical Probes and Materials Science

The potential for this compound in the development of chemical probes and advanced materials is yet to be realized. As a chemical probe , its derivatives could be functionalized with reporter groups (e.g., fluorophores, spin labels) to investigate biological systems. The pyrrolidinone scaffold is present in many biologically active molecules, and the tetramethyl substitution pattern could be used to probe the effects of steric bulk on biological activity.

In materials science , polymers incorporating the this compound moiety could exhibit interesting physical properties. The rigidity and steric bulk of the monomer unit could lead to polymers with high glass transition temperatures and altered solubility profiles. Furthermore, the lactam functionality could be a site for post-polymerization modification.

Theoretical Advancements in Understanding Reactivity and Bonding in Related Systems

While theoretical studies specifically focused on this compound are not available, computational chemistry offers a powerful tool to predict its properties and guide future experimental work. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, proton affinity, and coordination properties.

Areas for Theoretical Investigation:

Conformational Analysis: Determining the preferred conformations of the pyrrolidinone ring and how the methyl groups influence its geometry.

Reactivity Indices: Calculating parameters such as electrostatic potential maps and frontier molecular orbitals to predict its reactivity towards electrophiles and nucleophiles.

Ligand Properties: Modeling the coordination of its derivatives to various metal centers to predict bond strengths, geometries, and the steric and electronic influence of the ligand.

Such theoretical advancements would provide a fundamental understanding of the structure-property relationships in this and related sterically hindered lactam systems, paving the way for their rational design and application in the areas outlined above.

Q & A

Q. What are the optimized synthetic routes for 3,3,5,5-tetramethylpyrrolidin-2-one, considering green chemistry principles?

Methodological Answer: Synthesis routes should prioritize solvent selection (e.g., water or ethanol to reduce toxicity) and energy-efficient methods. Ultrasound-assisted synthesis, as demonstrated for structurally similar pyrrolidin-2-ones, can enhance reaction rates and yields by improving mass transfer and reducing side reactions . Catalytic strategies, such as using Lewis acids or organocatalysts, should be explored to minimize waste. Reaction progress can be monitored via thin-layer chromatography (TLC) or in-situ FTIR spectroscopy.

Q. How can researchers ensure the purity of this compound using chromatographic techniques?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and a buffered mobile phase (e.g., ammonium acetate at pH 6.5, as in pharmaceutical assays) is recommended for purity analysis . Gradient elution (e.g., 5–95% acetonitrile in water) helps resolve structurally similar impurities. For preparative purification, flash chromatography with silica gel and a hexane/ethyl acetate gradient is effective. Post-purification, validate purity using melting point analysis and ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl group signals (δ ~1.0–1.5 ppm for CH₃) and lactam carbonyl (δ ~170–180 ppm in ¹³C).

- IR Spectroscopy : Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and absence of N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.1) and fragmentation patterns.

Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Conduct hazard assessments using EPA DSSTox or similar databases to identify toxicity profiles .

- Use fume hoods for synthesis/purification steps to avoid inhalation.

- Store the compound in airtight containers under refrigeration (2–8°C) to prevent degradation .

- Adhere to institutional guidelines for waste disposal, particularly for lactam-containing byproducts.

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The tetrahedral geometry of the lactam ring and steric hindrance from methyl groups can dictate regioselectivity. For example, in alkylation reactions, bulky substituents may favor N-alkylation over O-alkylation. Use chiral catalysts (e.g., BINOL-derived systems) to induce enantioselectivity. Monitor stereochemical outcomes via X-ray crystallography or chiral HPLC .

Q. What computational modeling approaches predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., in DMSO vs. water).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. What strategies resolve contradictions in NMR data for pyrrolidin-2-one derivatives with multiple methyl substituents?

Methodological Answer:

Q. How do surface interactions affect the stability of this compound in environmental studies?

Methodological Answer: Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on indoor surfaces (e.g., glass, polymers). Quantify degradation under UV/ozone exposure via GC-MS. Compare results with computational models of surface reactivity (e.g., adsorption energy calculations) .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Screen against proteases or kinases using fluorogenic substrates (e.g., FRET-based assays).

- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK293 or HeLa) to determine IC₅₀ values.

- Permeability : Use Caco-2 monolayers to assess blood-brain barrier penetration. Ensure compliance with ethical guidelines for non-FDA-approved compounds .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates.

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Kinetic Studies : Use stopped-flow techniques to identify rate-limiting steps. Compare lab-scale vs. pilot plant data to troubleshoot mass/heat transfer issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products